KEVETRIN
Overview
Description
Kevetrin is an investigational new drug currently in phase I clinical trials for the treatment of solid tumors . It has demonstrated efficacy in various tumor models, including lung, breast, colon, and ovarian cancers . This compound is known for its ability to activate the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and apoptosis .
Preparation Methods
The synthesis of Kevetrin involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 4-isothioureidobutyronitrile, which is then converted to this compound through a series of chemical reactions . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product . Industrial production methods for this compound are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Kevetrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Kevetrin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, this compound is used as a model compound to study the mechanisms of p53 activation and its effects on cell cycle regulation . In biology, this compound is used to investigate the role of p53 in apoptosis and cell cycle arrest . In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including lung, breast, colon, and ovarian cancers . In industry, this compound is used in the development of new anticancer drugs and as a tool for screening potential drug candidates .
Mechanism of Action
Kevetrin exerts its effects primarily through the activation of the tumor suppressor protein p53 . The activation of p53 leads to the upregulation of its target genes, including p21, which inhibits cell cycle progression . This compound also induces apoptosis by promoting the expression of pro-apoptotic proteins such as PUMA . Additionally, this compound affects the E3 ligase processivity of MDM2, leading to the stabilization and activation of p53 . This dual mechanism of action makes this compound a potent anticancer agent .
Comparison with Similar Compounds
Kevetrin is unique in its ability to activate p53 in both wild-type and mutant forms of the protein . This sets it apart from other p53 activators that are often limited to specific p53 mutations . Similar compounds include Nutlin-3, which inhibits the interaction between p53 and MDM2, and PRIMA-1, which restores the function of mutant p53 . this compound’s ability to target multiple pathways involved in tumor suppression, including the Rb-E2F pathway, gives it a broader range of activity and potential therapeutic applications .
Biological Activity
Kevetrin, chemically known as thioureidobutyronitrile, has emerged as a promising anti-cancer compound primarily due to its ability to modulate the p53 protein, which plays a critical role in regulating the cell cycle and preventing tumor formation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant clinical studies.
This compound functions primarily as a p53 agonist , which means it activates the p53 pathway that is often disrupted in cancer cells. The p53 protein is known as the "guardian of the genome" because it helps maintain genomic stability by regulating cell cycle progression, DNA repair, and apoptosis (programmed cell death) in response to cellular stress.
- Induction of Apoptosis : this compound has been shown to induce apoptosis in both TP53 wild-type and mutant acute myeloid leukemia (AML) cells. In studies, treatment with this compound resulted in significant cell growth arrest and apoptosis across various AML cell lines, with TP53-mutant cells exhibiting heightened sensitivity to the drug .
- Gene Expression Modulation : Research indicates that this compound alters gene expression profiles associated with critical cellular processes such as glycolysis, DNA repair, and the unfolded protein response. This modulation contributes to its cytotoxic effects against cancer cells .
- Impact on Cellular Metabolism : this compound dampens MYC expression—a gene often implicated in cancer metabolism—thereby affecting cellular metabolic pathways that are crucial for tumor growth and survival .
Phase I Clinical Trials
Initial clinical trials have demonstrated this compound's safety and tolerability in patients with advanced solid tumors. A Phase I trial conducted at Dana-Farber Cancer Institute showed promising signs of therapeutic response, indicating that patients could tolerate the drug well without severe adverse effects .
Phase II Clinical Trials
A Phase IIa trial focused on patients with platinum-resistant ovarian cancer revealed intra-tumor modulation of p53 and suggested that this compound could be a viable treatment option for this challenging patient population. The trial aimed to evaluate safety, tolerability, and changes in biomarkers related to cell proliferation and death .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies
- Acute Myeloid Leukemia (AML) : In a study involving various AML cell lines, this compound treatment led to significant apoptosis and cell cycle arrest. The study highlighted that while wild-type TP53 cells showed limited response, TP53-mutant cells were particularly affected by the treatment .
- Ovarian Cancer : A Phase IIa clinical trial demonstrated that patients receiving this compound exhibited modulation of p53 within tumors, suggesting potential therapeutic benefits for those with resistant forms of ovarian cancer. This trial is ongoing and aims to further elucidate the drug's efficacy .
Properties
IUPAC Name |
3-cyanopropyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJGNVQBVXXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500863-50-3 | |
Record name | Kevetrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500863503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-isothioureidobutyronitrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-ISOTHIOUREIDOBUTYRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3059TG1KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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